O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C6H16N2O3·HCl It is a derivative of hydroxylamine and is characterized by the presence of multiple ethoxy groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride typically involves the reaction of hydroxylamine with ethylene oxide derivatives. One common method involves the following steps:
Preparation of Intermediate: The reaction begins with the preparation of an intermediate compound, such as 2-[2-(2-aminoethoxy)ethoxy]ethanol. This intermediate is synthesized by reacting ethylene oxide with ethanolamine under controlled conditions.
Formation of Hydroxylamine Derivative: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a suitable solvent, such as ethanol or water, to form the desired compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]ethanol: This compound is similar in structure but lacks the hydroxylamine group.
Triethylene glycol monoamine: Another similar compound with a different functional group arrangement.
Amino-PEG derivatives: These compounds share the polyethylene glycol backbone but have different functional groups.
Uniqueness
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride is unique due to its combination of amino, ethoxy, and hydroxylamine groups
Properties
Molecular Formula |
C6H17ClN2O3 |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H16N2O3.ClH/c7-1-2-9-3-4-10-5-6-11-8;/h1-8H2;1H |
InChI Key |
QLSRFOAGEWTCBG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCON)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.